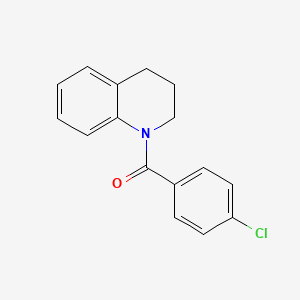

![molecular formula C18H21N7OS B5572612 3-{4-[(2,4-二甲基-1,3-噻唑-5-基)羰基]-1-哌嗪基}-6-(3-甲基-1H-吡唑-1-基)哒嗪](/img/structure/B5572612.png)

3-{4-[(2,4-二甲基-1,3-噻唑-5-基)羰基]-1-哌嗪基}-6-(3-甲基-1H-吡唑-1-基)哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridazine derivatives and related compounds has been extensively explored, with methodologies focusing on the incorporation of various functional groups to enhance the compound's reactivity and potential applications. For instance, the synthesis of pyrazolopyridothiazine derivatives involves the reaction of hydrazides with carbon disulfide, potassium hydroxide, and various halides to produce a wide range of compounds with different substituents. These processes highlight the versatility and complexity of synthesizing such molecules, providing a foundation for further modifications and applications (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves intricate arrangements of rings and substituents, contributing to their unique physical and chemical properties. The structural confirmation of these compounds is typically achieved through elemental analyses and spectral data, including NMR and IR spectroscopy. This analytical approach ensures the precise determination of the compound's structure, essential for understanding its reactivity and potential applications (Abdelhamid, Fahmi, & Baaiu, 2016).

Chemical Reactions and Properties

Pyridazine and its derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. These reactions include cyclodehydration, condensation with aldehydes, and reactions with hydrazine hydrate, leading to the formation of triazoles, thiadiazoles, and other cyclic compounds. Such reactions are pivotal for the diversification of the compound's functionality and enhancing its applicability in different chemical contexts (Gaby et al., 2003).

科学研究应用

抗菌特性

3-{4-[(2,4-二甲基-1,3-噻唑-5-基)羰基]-1-哌嗪基}-6-(3-甲基-1H-吡唑-1-基)哒嗪及其衍生物已显示出有希望的抗菌特性。例如,Mekky 和 Sanad (2020) 对具有哌嗪连接基团的新型双(吡唑-苯并呋喃)杂化物(结构相似)进行了研究,证明了有效的抗菌功效。这些化合物对包括大肠杆菌、金黄色葡萄球菌和变形链球菌在内的各种细菌菌株有效。此外,它们表现出的生物膜抑制活性超过了已知的抗菌剂环丙沙星。这突出了它们在医学研究中作为有效抗菌剂的潜力 (Mekky & Sanad, 2020)。

抗菌和抗真菌活性

结构上与 3-{4-[(2,4-二甲基-1,3-噻唑-5-基)羰基]-1-哌嗪基}-6-(3-甲基-1H-吡唑-1-基)哒嗪相关的化合物已被合成并评估了其抗菌和抗真菌活性。Zaki、Sayed 和 Elroby (2016) 合成了包括吡唑并[3,4-d]哒嗪在内的衍生物,这些衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出足够的抑制效率。这些衍生物在新型抗菌剂的开发中具有显着的潜力 (Zaki, Sayed, & Elroby, 2016)。

抗肿瘤特性

与 3-{4-[(2,4-二甲基-1,3-噻唑-5-基)羰基]-1-哌嗪基}-6-(3-甲基-1H-吡唑-1-基)哒嗪类似的化合物的抗肿瘤潜力已在各种研究中得到探索。例如,Hamama、Gouda、Badr 和 Zoorob (2013) 报告了某些新型 N-取代-2-氨基-1,3,4-噻二唑的合成和抗肿瘤评估。其中一些化合物对不同的癌细胞系表现出有希望的细胞毒性,表明它们在癌症研究和治疗中的潜力 (Hamama, Gouda, Badr, & Zoorob, 2013)。

属性

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7OS/c1-12-6-7-25(22-12)16-5-4-15(20-21-16)23-8-10-24(11-9-23)18(26)17-13(2)19-14(3)27-17/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYKWNDJMQPVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-dimethylthiazol-5-yl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)